Iridodial glucoside tetraacetate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H34O11 |
|---|---|
Molecular Weight |
498.5 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6S)-6-[[(1S,4aS,7S,7aR)-4,7-dimethyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-1-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C24H34O11/c1-11-7-8-17-12(2)9-30-23(19(11)17)35-24-22(33-16(6)28)21(32-15(5)27)20(31-14(4)26)18(34-24)10-29-13(3)25/h9,11,17-24H,7-8,10H2,1-6H3/t11-,17+,18+,19+,20+,21-,22+,23-,24-/m0/s1 |
InChI Key |
WRILMBKQMSIVJG-CUBFQIDASA-N |
SMILES |
CC1CCC2C1C(OC=C2C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Isomeric SMILES |
C[C@H]1CC[C@H]2[C@@H]1[C@@H](OC=C2C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1CCC2C1C(OC=C2C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Natural Occurrence, Distribution, and Ecological Context
Botanical Sources and Phytochemical Diversity
Iridoids are widely distributed throughout the plant kingdom, particularly in dicotyledonous plants. They are often found as glycosides, meaning they are bound to a sugar molecule, most commonly glucose.
Iridoid glycosides are characteristic secondary metabolites in several angiosperm families. Their presence is particularly notable in the Asteridae subclass. Key families known for producing a rich diversity of iridoids include:
Scrophulariaceae (Figwort Family): This family is a well-known source of various iridoids. nih.gov Species within this family contain compounds such as aucubin (B1666126) and catalpol (B1668604). natuurtijdschriften.nl The genus Scrophularia itself is a significant source of iridoids and terpenoids. nih.gov
Gentianaceae (Gentian Family): This family is characterized by the presence of secoiridoids, a subclass of iridoids. nih.gov Compounds like gentiopicroside (B1671439) and swertiamarin (B1682845) are common. nih.gov Recent research has identified new iridoid glycosides from Siberian Gentiana species. bohrium.com
Rubiaceae (Coffee Family): This family also contains a variety of iridoid glycosides. nih.govnih.gov Asperuloside is a notable iridoid found in this family. nih.gov
Other families where iridoids are prevalent include Lamiaceae, Oleaceae, and Apocynaceae. nih.govresearchgate.net
Below is an interactive table summarizing the presence of key iridoid glycosides in these plant families.
| Plant Family | Representative Iridoid Glycosides |
| Scrophulariaceae | Aucubin, Catalpol, Antirrhinoside natuurtijdschriften.nl |
| Gentianaceae | Gentiopicroside, Swertiamarin nih.gov |
| Rubiaceae | Asperuloside nih.gov |
| Lamiaceae | Harpagide, 8-O-acetylharpagide |
| Oleaceae | Oleuropein nih.gov |
The distribution of specific iridoid glycosides is often consistent within particular plant groups, making them valuable chemotaxonomic markers. researchgate.net The structural variations of these compounds can provide insights into the evolutionary relationships between plant species and genera.
For example, the presence of specific iridoids like aucubin and catalpol is a key characteristic of the genus Veronica (formerly in Scrophulariaceae, now in Plantaginaceae). researchgate.net Similarly, the types of iridoids found in the tribe Antirrhineae help to support its current botanical classification. researchgate.net The study of iridoid profiles has been instrumental in clarifying taxonomic placements at various levels, from species to families. researchgate.net For instance, the iridoid content in the genus Kickxia shows a molecular pattern very similar to other taxa in the Antirrhinae tribe, reinforcing its classification. researchgate.net
Role in Other Organisms
The biological activity of iridoid glycosides extends beyond the plants that produce them, playing a crucial role in plant-herbivore interactions.
Many iridoid glycosides are bitter-tasting compounds that act as effective feeding deterrents, or antifeedants, against generalist herbivores. researchgate.netwikipedia.org Antifeedants are secondary metabolites that repel herbivores through distaste or toxicity, thereby protecting the plant from being eaten. wikipedia.orgnih.gov
When an unadapted herbivore attempts to feed on a plant containing these compounds, the bitter taste can deter further feeding. This defensive mechanism is a key component of the plant's strategy against herbivory. nih.gov The hydrolysis of iridoid glycosides by certain enzymes can lead to the formation of highly reactive aglycones, which can be toxic or further deter herbivores. researchgate.net
Interestingly, some specialist insects have evolved to overcome these defenses. They are not only able to tolerate and ingest iridoid glycosides from their host plants but can also sequester (store) these compounds in their own bodies. researchgate.net These sequestered iridoids then serve as a defense mechanism for the insect against its own predators, such as birds and ants. researchgate.net
The table below provides examples of insects that interact with iridoid glycosides.
| Insect Species | Interaction with Iridoid Glycosides |
| Longitarsus tabidus (Flea Beetle) | Sequesters aucubin and catalpol from its host plant for defense. researchgate.net |
| Generalist Herbivores | Deterred from feeding due to the bitter taste and potential toxicity of iridoids. researchgate.net |
| Aphids (Brevicoryne brassicae) | Can synthesize their own iridoids (nepetalactone). researchgate.net |
Isolation and Purification Methodologies
Extraction Techniques from Biological Matrices
The initial step in isolating iridoid glucosides involves their extraction from plant material. The choice of method depends on the chemical nature of the target compounds and the composition of the biological matrix.
Solvent extraction is a conventional yet highly effective method for obtaining crude extracts rich in iridoid glucosides.
Alcohol/Water Percolation: A common approach involves the use of polar solvents like methanol (B129727) or ethanol, often in aqueous mixtures. For instance, the aerial parts of Patrinia scabra, a source of iridoid glucosides, have been extracted by percolation with 70% methanol at room temperature. This method is effective for extracting a wide range of polar to moderately polar compounds, including iridoid glucosides.
Hexane (B92381) Defatting: Plant materials are often rich in lipids and other nonpolar substances that can interfere with subsequent purification steps. A pre-extraction step using a nonpolar solvent like n-hexane is frequently employed. This process, known as defatting, removes these lipophilic compounds, thereby enriching the material in more polar constituents like iridoid glucosides before the main extraction with a polar solvent.
To improve extraction efficiency and reduce solvent consumption, advanced methods have been developed.
Pressurized Hot Water Extraction (PHWE): PHWE is a green extraction technique that uses water at elevated temperatures (typically between 100 and 374 °C) and pressures to extract compounds. By controlling the temperature, the polarity of water can be modified, allowing for the selective extraction of different classes of compounds. This method has been successfully applied to the extraction of iridoid glucosides from olive leaves, offering an environmentally friendly alternative to conventional solvent extraction.
Chromatographic Separation Techniques
Following extraction, the crude extract, which contains a complex mixture of compounds, undergoes chromatographic separation to isolate individual iridoid glucosides.
Open-column chromatography is a widely used technique for the initial fractionation of crude extracts. Different stationary phases are employed based on the properties of the target compounds.
Polyamide Column Chromatography: The crude extract is often first subjected to polyamide column chromatography. This step is effective for removing phenolic compounds and other impurities, allowing for the enrichment of the iridoid glucoside fraction.
Diaion HP-20 Column Chromatography: Macroporous resin chromatography, using resins like Diaion HP-20, is another common step. The extract is loaded onto the column, and a stepwise gradient of methanol in water is used for elution. This technique separates compounds based on their polarity, with iridoid glucosides typically eluting in the mid-to-high methanol concentration fractions.
Silica (B1680970) Gel Column Chromatography: Silica gel is a versatile stationary phase used to separate compounds based on polarity. Fractions obtained from previous chromatographic steps are often further purified on silica gel columns, using solvent systems such as chloroform-methanol or ethyl acetate-methanol-water mixtures.
Sephadex LH-20 Column Chromatography: This size-exclusion chromatography is used for separating compounds based on their molecular size. It is particularly useful for removing tannins and other high-molecular-weight compounds. Methanol is a common solvent used for elution on Sephadex LH-20 columns.
For final purification to obtain high-purity compounds, High-Performance Liquid Chromatography is the method of choice.
Preparative HPLC is used to isolate individual compounds from the enriched fractions obtained from open-column chromatography. A C18 reversed-phase column is commonly used, with a mobile phase consisting of a gradient of acetonitrile (B52724) or methanol in water. The elution is monitored by a UV detector, and the fractions corresponding to the desired peaks are collected. This technique allows for the isolation of iridoid glucosides with a high degree of purity, which can then be used for structural elucidation or as precursors for synthetic derivatives like Iridodial (B1216469) glucoside tetraacetate.
Data Tables
Table 1: Summary of Extraction Techniques for Iridoid Glucosides
| Technique | Description | Typical Solvents/Conditions | Purpose | References |
| Alcohol/Water Percolation | Soaking and passing a solvent through the plant material. | 70% Methanol | Crude extraction of polar/moderately polar compounds. | |
| Hexane Defatting | Pre-extraction with a nonpolar solvent. | n-Hexane | Removal of lipids and nonpolar impurities. | |
| Pressurized Hot Water Extraction (PHWE) | Extraction with water at high temperature and pressure. | Water (100-374 °C) | Green extraction method with tunable selectivity. |
Table 2: Overview of Chromatographic Separation Techniques for Iridoid Glucosides
| Technique | Stationary Phase | Typical Mobile Phase | Separation Principle | References |
| Open-Column Chromatography | Polyamide | Stepwise gradient (e.g., water to methanol) | Adsorption, removal of phenolics. | |
| Open-Column Chromatography | Diaion HP-20 | Stepwise gradient (e.g., water to methanol) | Reversed-phase, separation by polarity. | |
| Open-Column Chromatography | Silica Gel | Chloroform-Methanol or Ethyl Acetate-Methanol-Water | Normal-phase, separation by polarity. | |
| Open-Column Chromatography | Sephadex LH-20 | Methanol | Size-exclusion, removal of large molecules. | |
| Preparative HPLC | C18 Reversed-Phase | Acetonitrile/Methanol and Water gradient | High-resolution separation by polarity. |
Compound List
High-Performance Liquid Chromatography (HPLC)
Reverse-Phase HPLC Applications
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone technique for the analysis and purification of iridoid glucosides due to its high resolution and efficiency. This method is particularly well-suited for separating the moderately polar iridoid glucosides from complex plant extracts. In a typical RP-HPLC setup, a non-polar stationary phase, such as octadecylsilane (B103800) (ODS or C18), is used in conjunction with a polar mobile phase.
The separation mechanism relies on the differential partitioning of the analytes between the stationary and mobile phases. For iridoid glucosides, the polarity of the mobile phase, often a mixture of water and an organic modifier like methanol or acetonitrile, is a critical parameter. The high polarity and bulky structure of iridoid glucosides suggest that solute-mobile phase interactions are dominant in the retention mechanism. researchgate.net
A common mobile phase for the fractionation of iridoid glucosides is a mixture of water and methanol. researchgate.net For instance, an isocratic elution with water-methanol (85:15, v/v) has been successfully employed to separate iridoid glucosides into acidic and non-acidic fractions on a single column. researchgate.net For more complex separations, such as generating a detailed "fingerprint" analysis of iridoid glucosides in plant extracts, a gradient elution may be necessary. A stepwise gradient from a highly aqueous mobile phase (e.g., water-methanol-phosphoric acid, 95:5:0.02, v/v/v) to 100% methanol over a period of 60 minutes, using two ODS columns in series, has been shown to provide a reliable and detailed separation. researchgate.net
Coupling HPLC with mass spectrometry (MS), particularly electrospray ionization (ESI), is a powerful tool for the identification of iridoid glucosides. nih.gov In the positive ion mode, the fragmentation of [M+NH₄]⁺ precursor ions often shows neutral losses of ammonia (B1221849) (NH₃), water (H₂O), the glucose moiety (Glc), and side chains of the iridoid structure. nih.gov For iridoid glucosides containing a phenolic acid group, analysis in the negative ion mode can confirm the connection order of the iridoid, sugar, and phenolic acid moieties. nih.gov This detailed structural information is invaluable for the characterization of known and novel iridoid glucosides within a sample. nih.gov
Table 1: Exemplary RP-HPLC Conditions for Iridoid Glucoside Analysis
| Parameter | Condition 1: Fractionation | Condition 2: Fingerprinting |
| Stationary Phase | Octadecylsilane (ODS) | 2 x Octadecylsilane (ODS) in series |
| Mobile Phase | Isocratic: Water/Methanol (85:15, v/v) | Gradient: Water/Methanol/Phosphoric Acid (95:5:0.02, v/v/v) to 100% Methanol |
| Elution Time | - | 60 minutes |
| Detection | UV, MS | UV, MS |
| Application | Separation of acidic and non-acidic iridoid glucosides researchgate.net | Detailed "fingerprint" analysis of iridoid glucosides in plant extracts researchgate.net |
Countercurrent Chromatography
Countercurrent chromatography (CCC) is a liquid-liquid partition chromatography technique that offers the distinct advantage of eliminating irreversible adsorption onto a solid support matrix. This is particularly beneficial for the purification of natural products like iridoid glucosides, which can be sensitive to such interactions.
Droplet Countercurrent Chromatography (DCCC)
While specific applications of Droplet Countercurrent Chromatography (DCCC) for the isolation of iridodial glucoside tetraacetate are not extensively documented in recent literature, the principles of DCCC are relevant to the separation of polar compounds like iridoid glucosides. DCCC relies on the partitioning of solutes between a stationary liquid phase and a mobile liquid phase that moves through the stationary phase in the form of droplets. The choice of a suitable biphasic solvent system is paramount for successful separation and is determined by the partition coefficient (K) of the target compounds.
High-Speed Countercurrent Chromatography (HSCCC)
High-Speed Countercurrent Chromatography (HSCCC) is a more advanced form of CCC that utilizes a strong centrifugal force to hold the stationary phase in place while the mobile phase is pumped through. This allows for higher flow rates and faster separation times compared to DCCC. HSCCC has been successfully applied to the preparative separation and purification of various iridoid glucosides from crude plant extracts. nih.gov
The selection of an appropriate two-phase solvent system is the most critical step in developing an HSCCC method. This is often guided by the partition coefficients (K) of the target compounds. A solvent system composed of ethyl acetate-n-butanol-water (5:14:12, v/v/v) has been effectively used to isolate multiple iridoid glucosides from an herbal medicinal plant in a single step. nih.gov In one study, this method yielded four iridoid glucosides—shanzhiside methyl ester, phloyoside II, chlorotuberside, and penstemonoside—with purities ranging from 97.3% to 99.3%. nih.gov Another successful solvent system for the separation of five other iridoid glucosides from Lonicerae Japonicae Flos is ethyl acetate (B1210297)/n-butanol/methanol/water (5:1:1:5, v/v/v/v), which resulted in purities between 93.3% and 99.9%. nih.gov
Table 2: HSCCC Applications for Iridoid Glucoside Purification
| Plant Source | Solvent System (v/v/v or v/v/v/v) | Isolated Compounds | Purity (%) | Reference |
| Herbal Medicinal Plant | Ethyl acetate-n-butanol-water (5:14:12) | Shanzhiside methyl ester, Phloyoside II, Chlorotuberside, Penstemonoside | 99.2, 98.5, 97.3, 99.3 | nih.gov |
| Lonicerae Japonicae Flos | Ethyl acetate/n-butanol/methanol/water (5:1:1:5) | 7-O-ethyl sweroside, Secologanin (B1681713) dimethylacetal, Adinoside F, (7R)-secologain n-butyl methyl acetal, Adinoside G | 96.8, 98.5, 93.3, 98.0, 99.9 | nih.gov |
Other Chromatographic and Electrophoretic Techniques
Beyond HPLC and CCC, other chromatographic and electrophoretic methods play a role in the analysis of iridoid glucosides.
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique often used for the initial screening of plant extracts for the presence of iridoid glucosides. nih.govresearchgate.net It can also be used to monitor the progress of column chromatography separations. For glycosides, a common mobile phase system consists of toluene, methanol, glacial acetic acid, and water in a 7:4:3:1 ratio. researchgate.net Visualization of the separated spots can be achieved by placing the TLC plate in an iodine chamber, where compounds will appear as brown or tan spots. researchgate.netepfl.ch Another visualization method involves using specific spray reagents, such as a lead tetraacetate/2,7-dichlorofluorescein reagent for the detection of glycosides. epfl.ch TLC can also be combined with bioassays; for example, a TLC plate can be treated with β-glucosidase to hydrolyze iridoid glucosides, and the resulting aglycones can be tested for antifungal activity directly on the plate. nih.gov
Capillary Electrophoresis (CE) , particularly Micellar Electrokinetic Capillary Chromatography (MEKC), offers a high-efficiency separation method for charged and neutral molecules. nih.gov A fast and straightforward method for the determination of iridoid glycosides in plant samples has been developed using MEKC coupled with mass spectrometry. nih.gov This technique has been used to separate seven different iridoid glycosides under basic conditions. nih.gov For the analysis of neutral iridoid glycosides, MEKC can be effectively employed. nih.gov The limits of detection for iridoid glycosides using this method are competitive with other analytical techniques. nih.gov
Structural Elucidation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques have been employed to characterize iridodial (B1216469) glucoside tetraacetate.
One-dimensional NMR provides fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.
¹H NMR: The proton NMR spectrum of an iridoid glucoside reveals characteristic signals. For instance, the anomeric proton of the β-D-glucose moiety typically appears as a doublet in the downfield region of the spectrum. core.ac.uk Other key signals include those for methyl groups and protons on the cyclopentanopyran ring system. core.ac.uk
¹³C NMR: The carbon-13 NMR spectrum provides information on all the carbon atoms in the molecule. The chemical shifts of the carbon atoms in the glucose unit and the iridoid aglycone are diagnostic. researchgate.netresearchgate.net For example, the presence of an enol-ether group conjugated with a carboxyl methyl ester is indicated by specific signals in both ¹H and ¹³C NMR spectra. core.ac.uk
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Anomeric Proton (H-1') | ~4.5 - 5.5 (d) | ~95 - 105 |
| Aglycone Protons | ~1.0 - 7.5 | ~15 - 170 |
| Acetate (B1210297) Methyl Protons | ~1.9 - 2.2 | ~20 - 22 |
| Acetate Carbonyl Carbons | Not Applicable | ~169 - 172 |
| Glucosyl Protons | ~3.0 - 5.5 | ~60 - 80 |
Two-dimensional NMR experiments provide crucial information about the connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu It is instrumental in establishing the sequence of protons within the spin systems of the glucose and iridoid moieties. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. sdsu.edu This is a key step in assigning the ¹³C NMR spectrum. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between protons and carbons (typically over two to three bonds). sdsu.edu This is particularly useful for connecting the glucose unit to the iridoid aglycone and for establishing the positions of the acetate groups.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, providing through-space correlations. youtube.com This is essential for determining the relative stereochemistry of the molecule. researchgate.net
The absolute structure of iridoids, including isomers like 8-epi-iridodial glucoside, can be determined through chemical correlation. For example, the structure of boschnaside (8-epi-iridodial glucoside) was confirmed by comparing the tetraacetate derivative of boschnaloside with boschnaside tetraacetate. nih.gov NMR techniques, particularly NOESY, are critical in establishing the stereochemical relationships between different parts of the molecule. Differentiating between isomers is often challenging with 1D NMR alone, making 2D NMR techniques indispensable. core.ac.uk
Mass Spectrometry (MS) Techniques
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns, which aids in structural elucidation.
ESI-MS is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like glycosides. nih.gov In the analysis of iridoid glucosides, ESI-MS can produce protonated molecules [M+H]⁺, sodium adducts [M+Na]⁺, or ammonium (B1175870) adducts [M+NH₄]⁺ in the positive ion mode. uni.lunih.gov In the negative ion mode, deprotonated molecules [M-H]⁻ or formate (B1220265) adducts [M+HCOO]⁻ are commonly observed. nih.govresearchgate.net The accurate mass measurement provided by high-resolution ESI-MS allows for the determination of the elemental composition. nih.gov
Table 2: Predicted m/z Values for Adducts of Iridodial Glucoside Tetraacetate (C₂₄H₃₄O₁₁) uni.lu
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 499.21738 |
| [M+Na]⁺ | 521.19932 |
| [M-H]⁻ | 497.20282 |
| [M+NH₄]⁺ | 516.24392 |
| [M+K]⁺ | 537.17326 |
| [M+HCOO]⁻ | 543.20830 |
| [M+CH₃COO]⁻ | 557.22395 |
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion to provide structural information. The fragmentation patterns of iridoid glucosides are highly informative. Common neutral losses include water (H₂O), carbon dioxide (CO₂), and the glucose unit. nih.govnih.gov The fragmentation of the aglycone moiety can provide information about the basic iridoid skeleton. nih.gov For instance, characteristic ring cleavages can help differentiate between different subclasses of iridoids. nih.govresearchgate.net The analysis of fragmentation patterns is a powerful tool for the tentative identification of known and new iridoid glucosides in complex mixtures. nih.gov
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) is a cornerstone in the structural analysis of this compound, offering precise mass measurements that facilitate the determination of its elemental composition. This technique distinguishes between compounds with the same nominal mass but different chemical formulas.
HRMS, often coupled with electrospray ionization (ESI), allows for the accurate mass determination of precursor and product ions, which is crucial for confirming the molecular formula. For iridoid glucosides, HRMS can determine the elemental composition by analyzing the accurate mass and relative isotopic abundance of the molecules. nih.gov In positive ion mode, the fragmentation of [M+NH4]+ precursor ions is a common observation. nih.gov
Detailed research findings from HRMS analysis of this compound are presented below:
| Adduct | m/z | Predicted Collision Cross Section (Ų) |
| [M+H]⁺ | 499.21738 | 210.5 |
| [M+Na]⁺ | 521.19932 | 212.6 |
| [M-H]⁻ | 497.20282 | 217.9 |
| [M+NH₄]⁺ | 516.24392 | 217.3 |
| [M+K]⁺ | 537.17326 | 216.7 |
| [M+H-H₂O]⁺ | 481.20736 | 204.7 |
| [M+HCOO]⁻ | 543.20830 | 220.0 |
| [M+CH₃COO]⁻ | 557.22395 | 243.6 |
| Data sourced from PubChemLite. Predicted Collision Cross Section (CCS) values are calculated using CCSbase. uni.lu |
Energy-Resolved Mass Spectrometry for Isomeric Differentiation
The structural elucidation of complex molecules like iridoid glucoside dimers can be challenging, even with powerful techniques like nuclear magnetic resonance (NMR) spectroscopy, due to potential spectral overlap. cas.cn Energy-resolved mass spectrometry, particularly tandem mass spectrometry (MS/MS), has emerged as a rapid and sensitive method for differentiating isomers. cas.cnnih.gov
By varying the collision energy, subtle differences in the fragmentation patterns of isomers can be amplified, leading to the generation of diagnostic ions that allow for their unambiguous identification. cas.cn For instance, in the study of isomeric iridoid glucoside dimers, characteristic product ions were used to distinguish between them. nih.gov The fragmentation of [M+Na]⁺ adducts has been shown to produce unique product ions that are specific to each isomer. cas.cn This approach has proven effective in differentiating trisaccharide, tetrasaccharide, and pentasaccharide isomers based on the distinct fragment ions produced during collision-induced dissociation (CID). nih.gov
Research has demonstrated that the tandem mass spectra of three similar iridoid glucoside isomers are clearly different, allowing for their distinction. cas.cn Specifically, the product ions at m/z 469 and 487 in the MS/MS spectra of [M + Na]⁺ for saprosmoside E and saprosmoside D, respectively, serve as key differentiators. cas.cn
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy Applications
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic transitions within this compound.
Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the characteristic functional groups present in a molecule. In the case of this compound, one would expect to observe absorption bands corresponding to:
C-H stretching from the alkane and alkene moieties.
C=O stretching from the acetate groups.
C-O stretching from the ether and ester linkages.
O-H stretching would be absent, confirming the acetylation of the glucose unit.
X-ray Crystallographic Studies
In the X-ray diffraction analysis of aucubin (B1666126), it was found that the crystals are orthorhombic with a P2(1)2(1)2(1) space group. nih.gov Both the cyclopentane (B165970) and pyran rings adopt envelope conformations, and the glucose moiety is in the 4C1 conformation. nih.gov The absolute configurations of aucubin and its aglycone were also determined. nih.gov Such studies reveal crucial details about bond lengths, bond angles, and the stereochemistry of the molecule. It is highly probable that the core iridoid and glucose units of this compound would adopt similar conformations.
Biosynthetic Pathways and Enzymatic Mechanisms
Origins from Monoterpenes (e.g., Geraniol (B1671447), 8-Oxogeranial)
The journey to iridoid biosynthesis begins with the universal C5 building blocks of all terpenes: isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.gov These precursors are condensed to form the C10 compound geranyl pyrophosphate (GPP), the immediate precursor to most monoterpenes. nih.govresearchgate.net
The pathway to the iridoid core structure diverges from general monoterpene synthesis with the following key steps:
Formation of Geraniol: Geranyl pyrophosphate (GPP) is hydrolyzed to the monoterpene alcohol geraniol. This reaction is catalyzed by geraniol synthase (GES). researchgate.netnih.gov
Hydroxylation of Geraniol: Geraniol undergoes hydroxylation at the C8 position to yield 8-hydroxygeraniol. This step is catalyzed by geraniol-8-hydroxylase (G8H), a cytochrome P450-dependent monooxygenase. nih.govresearchgate.net
Oxidation to 8-Oxogeranial: The alcohol groups of 8-hydroxygeraniol are then oxidized in a two-step process to form the dialdehyde (B1249045) 8-oxogeranial. This critical conversion is carried out by the NADP+-dependent enzyme 8-hydroxygeraniol oxidoreductase (8HGO). nih.govresearchgate.net
8-Oxogeranial is the pivotal acyclic precursor that undergoes reductive cyclization to form the iridoid skeleton. nih.govwikipedia.org This sequence of reactions from GPP to 8-oxogeranial represents the committed entry point into the iridoid biosynthetic pathway.
| Enzyme | Abbreviation | Substrate | Product | Enzyme Class |
|---|---|---|---|---|
| Geraniol Synthase | GES | Geranyl Pyrophosphate (GPP) | Geraniol | Terpene Synthase |
| Geraniol-8-Hydroxylase | G8H | Geraniol | 8-Hydroxygeraniol | Cytochrome P450 Monooxygenase |
| 8-Hydroxygeraniol Oxidoreductase | 8HGO | 8-Hydroxygeraniol | 8-Oxogeranial | Alcohol Dehydrogenase |
Role of Iridodial (B1216469) and Iridodial Glucoside in the Biosynthetic Cascade
Iridodial is the first cyclic intermediate in the pathway and represents the foundational scaffold of the iridoid class of monoterpenes. nih.govmdpi.com It is formed from the reductive cyclization of 8-oxogeranial, a reaction catalyzed by the key enzyme iridoid synthase (ISY). researchgate.netnih.gov The product of the ISY reaction can exist as a mixture of the open-chain dialdehyde form, iridodial, and its cyclized hemiacetal form, known as nepetalactol. researchgate.netresearchgate.net
Once formed, iridodial serves as a branch point intermediate. It can be further modified through a series of oxidations, reductions, and hydroxylations to produce the vast diversity of iridoid structures found in nature. A crucial modification in the biosynthesis of many stable iridoids is glycosylation. Iridodial glucoside, formed by the attachment of a glucose molecule to the iridodial aglycone, is a key downstream intermediate. nih.gov This glucosylation often serves to increase water solubility, facilitate transport and storage within the plant cell, and protect the reactive aldehyde groups from degradation or non-specific reactions. nih.gov Iridodial glucoside can then act as a substrate for subsequent enzymatic modifications, leading to more complex iridoid glucosides like deutzioside, or it can be a precursor in the pathway to secoiridoids. nih.govresearchgate.net
Key Enzymatic Steps and Catalysts
The conversion of the acyclic precursor 8-oxogeranial into various functionalized iridoid glucosides is orchestrated by a suite of specialized enzymes.
Iridoid synthase (ISY) is the cornerstone enzyme of iridoid biosynthesis, responsible for creating the bicyclic cyclopentanopyran ring system. wikipedia.orgnih.gov Unlike canonical terpene cyclases that use pyrophosphate-activated substrates, ISY utilizes the dialdehyde 8-oxogeranial. wikipedia.org The reaction mechanism is unique, involving an initial NADPH-dependent reduction of the α,β-unsaturated double bond in 8-oxogeranial to generate a reactive enol/enolate intermediate. researchgate.netnih.gov This intermediate is then poised to undergo a subsequent cyclization step, which can proceed via an intramolecular Michael addition or a hetero-Diels-Alder reaction to form the iridodial/nepetalactol products. researchgate.netnih.gov ISY belongs to the progesterone (B1679170) 5β-reductase (P5βR) family of proteins, and research has shown that this "ISY activity" is a common feature among this family of enzymes in plants, even in species not known to produce iridoids. nih.gov
Iridoids are most commonly found in nature as glucosides, where a glucose molecule is attached, typically at the C1 hydroxyl group. wikipedia.orgnih.gov This glucosylation is catalyzed by UDP-dependent glucosyltransferases (UGTs). These enzymes exhibit remarkable substrate specificity. For instance, an iridoid-specific glucosyltransferase (UGT85A24) isolated from Gardenia jasminoides was shown to preferentially glucosylate the C1-hydroxyl group of iridoid aglycones. nih.govnih.gov
A key finding regarding its specificity is that it efficiently glucosylates iridoid aglycones like 7-deoxyloganetin (B1248800) but shows no activity towards the corresponding carboxylic acid, 7-deoxyloganetic acid. nih.gov This indicates a specific order of operations in the biosynthetic pathway, where methylation of the carboxyl group must occur before the glucosylation step. nih.govnih.gov The sugar donor for this reaction is UDP-glucose (UDP-Glc), a high-energy molecule that is a common substrate for glycosylation reactions in plants. nih.govfrontiersin.org
Following the initial cyclization and glucosylation, the iridoid core is subjected to a variety of tailoring reactions, primarily oxidations and methylations, which generate the vast chemical diversity observed in this class of compounds.
Oxidation: After the formation of iridodial, further oxidation is common. For example, the enzyme iridoid oxidase (IO) catalyzes the oxidation of iridodial to 7-deoxyloganetic acid. nih.gov This step introduces a carboxylic acid functionality, which is a common feature in many iridoids and a prerequisite for subsequent steps in secoiridoid biosynthesis.
Methylation: The carboxyl group introduced by oxidation is often a target for methylation. In the biosynthesis of geniposide (B1671433) in Gardenia jasminoides, for instance, the methylation of 7-deoxyloganetic acid is a necessary step before glucosylation can occur. nih.govnih.gov This reaction is catalyzed by specific methyltransferases, which use S-adenosyl methionine (SAM) as a methyl group donor.
Relationship to Secoiridoid Biosynthesis and Monoterpenoid Indole (B1671886) Alkaloids (MIAs)
The iridoid biosynthetic pathway is not only significant for producing defense compounds but also serves as the essential feeder pathway for two other major classes of pharmacologically important natural products: secoiridoids and monoterpenoid indole alkaloids (MIAs). bohrium.comnih.govresearchgate.net
Secoiridoids are structurally defined by the cleavage of the cyclopentane (B165970) ring of the iridoid scaffold. wikipedia.org The key secoiridoid intermediate, secologanin (B1681713), is derived from the iridoid pathway after a series of enzymatic steps including hydroxylation, oxidation, methylation, and the crucial ring-opening step. nih.gov
Secologanin is the pivotal monoterpene precursor for all MIAs. nih.govresearchgate.net In a condensation reaction catalyzed by strictosidine (B192452) synthase (STR), secologanin is coupled with tryptamine (B22526) (derived from the amino acid tryptophan) to form strictosidine. researchgate.netwikipedia.org Strictosidine is the universal precursor from which more than 2,000 different MIAs are derived, including the potent anticancer drugs vinblastine (B1199706) and vincristine (B1662923) from Catharanthus roseus. bohrium.comuniversiteitleiden.nl Therefore, the biosynthesis of iridodial glucoside and its subsequent conversion to secologanin is a rate-limiting and critical upstream segment for the production of these high-value alkaloids. nih.govresearchgate.net
| Compound | Role in Pathway | Related Pathway |
|---|---|---|
| Geraniol | Acyclic Monoterpene Precursor | Iridoid Biosynthesis |
| 8-Oxogeranial | Acyclic Substrate for Cyclization | Iridoid Biosynthesis |
| Iridodial | Core Cyclic Iridoid Scaffold | Iridoid Biosynthesis |
| Iridodial Glucoside | Glycosylated Intermediate | Iridoid/Secoiridoid Biosynthesis |
| Secologanin | Key Secoiridoid Intermediate | MIA Biosynthesis |
| Strictosidine | Universal Precursor to MIAs | MIA Biosynthesis |
Isotopic Labeling Studies for Pathway Elucidation
Isotopic labeling is a powerful technique used to trace the metabolic fate of atoms or molecules through a biosynthetic pathway. wikipedia.org By introducing isotopically labeled precursors into a biological system, researchers can track the incorporation of these isotopes into downstream metabolites, thereby elucidating the sequence of enzymatic reactions and intermediates involved in the formation of a specific natural product. numberanalytics.com In the context of iridoid biosynthesis, isotopic labeling studies have been fundamental in mapping the intricate network of reactions leading to the formation of the core iridoid skeleton and its subsequent modifications. nih.gov
Principles of Isotopic Labeling in Iridoid Biosynthesis
The core principle of isotopic labeling in studying iridoid biosynthesis involves feeding a plant or cell culture with a precursor molecule that has one or more of its atoms replaced with a heavy, stable isotope (e.g., ¹³C, ²H) or a radioactive isotope (e.g., ¹⁴C). wikipedia.orgnumberanalytics.com As the plant's metabolic machinery processes the labeled precursor, the isotope is incorporated into the iridoid structures. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are then used to detect the position and abundance of the isotope in the final iridoid products. wikipedia.orgnih.gov This information provides direct evidence for the biosynthetic origin of different parts of the molecule.
Key Precursors and Isotopic Tracers
The biosynthesis of iridoids, including the iridodial backbone of Iridodial glucoside tetraacetate, originates from the universal five-carbon isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). nih.gov These precursors can be synthesized through two primary pathways: the mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. Isotopic labeling studies have been crucial in determining which of these pathways is utilized for the biosynthesis of specific iridoids in different plant species.
For instance, studies have utilized ¹⁴C-labeled mevalonic acid (MVA) to trace the biosynthesis of various iridoids. When ¹⁴C-MVA was fed to Sambucus carolineinsis and Scutellaria japonica, the label was incorporated into loganic acid, gentiopicroside (B1671439), sweroside, and swertiamarin (B1682845), confirming the role of the MVA pathway in these species. nih.gov Similarly, the administration of ¹³C-labeled 1-deoxy-D-xylulose 5-phosphate, an intermediate of the MEP pathway, to Lamium barbatum resulted in the incorporation of the label into the iridoid glucoside lamalbid, indicating the operation of the MEP pathway in this plant. nih.gov
The general scheme of iridoid biosynthesis involves the condensation of IPP and DMAPP to form geranyl diphosphate (GPP), which is then converted to geraniol. A series of oxidation and cyclization steps transform geraniol into the characteristic iridoid skeleton, with iridodial being a key intermediate. nih.gov
Elucidation of the Iridodial Glucoside Pathway
While direct isotopic labeling studies specifically targeting this compound are not extensively documented, the biosynthetic pathway can be inferred from studies on closely related iridoid glucosides. The formation of the iridodial core is a critical step, and its biosynthetic origins have been clarified through the labeling experiments mentioned above.
Following the formation of iridodial, a glycosylation step occurs where a glucose molecule is attached to the iridodial structure, forming an iridodial glucoside. The source of this glucose moiety can also be traced using isotopically labeled glucose. For example, studies on the biosynthesis of other glycosides have utilized ¹³C-labeled glucose to confirm its incorporation. nih.gov
The final step in the formation of this compound is the acetylation of the glucose unit. This is a post-glycosylation modification. While not typically investigated through isotopic labeling of the primary biosynthetic pathway, the acetyl groups would be derived from acetyl-CoA, which can also be traced using labeled precursors like ¹³C-acetate.
Research Findings from Isotopic Labeling Studies
The following tables summarize key findings from isotopic labeling studies that have contributed to the understanding of the biosynthetic pathways relevant to this compound.
Table 1: Isotopic Labeling Studies on Iridoid Precursors
| Labeled Precursor | Isotope | Plant Species | Analyzed Compound(s) | Key Finding | Reference(s) |
| Mevalonic Acid (MVA) | ¹⁴C | Sambucus carolineinsis | Loganic acid, Gentiopicroside | Confirmed the involvement of the MVA pathway in the biosynthesis of these iridoids. | nih.gov |
| Mevalonic Acid (MVA) | ¹⁴C | Scutellaria japonica | Sweroside, Swertiamarin | Demonstrated the role of the MVA pathway in the formation of these iridoid glucosides. | nih.gov |
| 1-deoxy-D-xylulose 5-phosphate | ¹³C | Lamium barbatum | Lamalbid | Established the operation of the MEP pathway for the biosynthesis of this iridoid glucoside. | nih.gov |
Table 2: Inferred Isotopic Labeling for this compound Biosynthesis
| Hypothetical Labeled Precursor | Isotope | Target Moiety in this compound | Expected Outcome |
| ¹³C-labeled Geraniol | ¹³C | Iridodial skeleton | Incorporation of ¹³C into the iridodial portion of the molecule, confirming its terpenoid origin. |
| ¹³C-labeled Glucose | ¹³C | Glucose unit | Detection of ¹³C in the glucose moiety, verifying its direct incorporation. |
| ¹³C-labeled Acetate (B1210297) | ¹³C | Acetyl groups | Presence of ¹³C in the four acetate groups, indicating their origin from acetyl-CoA. |
These studies collectively provide a detailed picture of how the complex structure of iridoids is assembled in nature. The use of isotopic tracers has been indispensable in delineating the precursor molecules and the key intermediates, such as iridodial, that lead to the formation of a diverse array of iridoid glucosides, including, by extension, this compound.
Synthetic Strategies and Chemical Modifications
Total Synthesis Approaches to Iridoid Skeletons
The total synthesis of iridoids is a significant challenge in organic chemistry due to the stereochemically dense and fused-ring structure of the cyclopentanopyran skeleton. jst.go.jp The core structure, a cis-fused bicyclic ring, has been the target of numerous synthetic campaigns. researchgate.net Researchers have developed various strategies to construct this framework, often serving as a testament to the power of modern synthetic methods.
Key strategies in the total synthesis of iridoid skeletons include:
Intramolecular Cyclizations : A common approach involves the cyclization of a suitably functionalized acyclic precursor to form the bicyclic core. For instance, the intramolecular Pd(0)-catalyzed allylic alkylation has been used to construct a key bicyclic lactone intermediate, which is then converted to the iridoid skeleton. nih.gov
Organocatalysis : Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of iridoids. For example, starting from a readily available natural product like (–)-citronellal, an organocatalytic intramolecular Michael reaction can be employed to create the iridoid ring system with high stereoselectivity. rsc.org
Bio-inspired Syntheses : Mimicking the natural biosynthetic pathways offers an efficient route to iridoids. jst.go.jp Biosynthesis begins with geranyl pyrophosphate, which undergoes a series of enzymatic transformations including cyclization via an iridoid synthase enzyme to form the characteristic skeleton. researchgate.net Synthetic chemists have adopted these bio-inspired reactions to achieve efficient total syntheses of complex iridoids. jst.go.jp
The table below summarizes some key reactions used in the total synthesis of iridoid skeletons.
| Reaction Type | Description | Key Intermediates | Reference |
| Palladium-Catalyzed Allylic Alkylation | An intramolecular reaction to form a bicyclic lactone. | Bicyclic lactone | nih.gov |
| Organocatalytic Michael Reaction | An asymmetric addition to an α,β-unsaturated system to form the carbocycle. | Aldehyde ester | rsc.org |
| Metathesis | Ring-closing metathesis is used to form one of the rings in the bicyclic system. | Diene precursors | rsc.org |
| Pictet-Spengler Reaction | Used to synthesize iridoid-alkaloid analogues by condensing a tryptamine (B22526) derivative with an iridoid aldehyde. | Iridoid-tryptamine adduct | rsc.org |
Semisynthesis of Derivatives and Analogues
Semisynthesis is a valuable strategy that leverages complex scaffolds isolated from natural sources as starting materials for chemical modification. nih.gov This approach is particularly advantageous for structurally complex molecules like iridoids, where a total synthesis may be lengthy and low-yielding. By using a naturally abundant iridoid, chemists can more readily generate a library of analogues to explore structure-activity relationships or improve pharmacokinetic properties. nih.gov
For example, the potent natural product voacangine, which contains an iridoid-derived component, is used as a starting material for the commercial production of the anti-addictive agent ibogaine. wikipedia.org This semisynthetic route is more efficient than a total synthesis of ibogaine. wikipedia.org Similarly, verticillin (B84392) H, a complex fungal metabolite, has been used as a starting point to generate nine semisynthetic analogues through modification of its hydroxyl groups, allowing for the exploration of its anticancer activity. nih.gov
In the context of iridodial (B1216469) glucosides, a natural precursor could be isolated and then chemically modified. The chemical correlation of boschnaloside tetraacetate with boschnaside tetraacetate to determine the absolute structure of the latter is an example of a semisynthetic-type transformation. thieme-connect.com This highlights how chemical modifications can be used not only to create new analogues but also to elucidate the structures of newly isolated natural products.
Chemical Derivatization of the Glycosidic Moiety (e.g., Acetylation, Silylation)
The glycosidic portion of iridoid glycosides presents multiple hydroxyl groups that are common targets for chemical derivatization. These modifications can alter the compound's polarity, stability, and biological activity. Acetylation and silylation are two of the most common derivatization techniques. libretexts.org
Acetylation is the reaction of hydroxyl groups with an acetylating agent, such as acetic anhydride (B1165640) in the presence of a base like pyridine (B92270), to form ester groups. thieme-connect.comnih.gov This process is frequently used during the isolation and purification of natural glycosides to make them less polar and more amenable to chromatographic separation. Iridodial glucoside tetraacetate itself is a fully acetylated derivative of the natural iridodial glucoside. nih.gov The synthesis of acetylated steroid glycosides has shown that it is possible to selectively protect and deprotect acetyl groups on both the sugar and the aglycone moieties, allowing for precise chemical modifications. nih.gov For example, using dibutyltin (B87310) oxide in methanol (B129727) can selectively remove acetyl groups from the sugar moiety while leaving those on the steroid core intact. nih.gov
Silylation involves replacing the active hydrogen of a hydroxyl group with an alkylsilyl group, typically trimethylsilyl (B98337) (TMS). libretexts.orgnih.gov This reaction increases the volatility and thermal stability of the compound, making it suitable for analysis by gas chromatography (GC). chromtech.com Silyl derivatives are generally more volatile and less polar than their parent compounds. chromtech.com
The table below outlines common derivatization methods for glycosidic moieties.
| Derivatization Method | Reagent Example | Purpose | Resulting Functional Group | Reference |
| Acetylation | Acetic Anhydride / Pyridine | Increases lipophilicity, aids purification, protection of hydroxyls | Acetate (B1210297) Ester (-OAc) | thieme-connect.comnih.gov |
| Silylation | Trimethylsilyl (TMS) reagents | Increases volatility and thermal stability for GC analysis | Silyl Ether (-OSi(CH₃)₃) | libretexts.orgnih.gov |
Structure-Activity Relationship (SAR) Studies through Chemical Modifications
Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a molecule relates to its biological activity. For iridoids, these studies involve synthesizing or isolating a series of related compounds and evaluating how changes to the iridoid skeleton or the attached glycoside affect their therapeutic properties. nih.govekb.eg
Key findings from SAR studies on iridoids include:
The Aglycone Core : The structure of the iridoid aglycone is crucial for activity. Modifications such as the presence of double bonds, hydroxyl groups, and the stereochemistry of the ring fusion significantly influence biological effects. nih.govresearchgate.net For example, the aglucones of certain iridoids have been shown to possess antimicrobial activity. acs.org
Derivatization and Activity : Chemical modifications, such as those discussed in semisynthesis and derivatization, are central to SAR. Creating ester or ether derivatives at the hydroxyl groups of the sugar or aglycone can modulate potency and pharmacokinetic properties. nih.gov A study on aucubin-derived iridoid glucosides demonstrated that creating a series of cytotoxic analogues through chemical modification allowed for the establishment of clear SAR.
The chemical diversity of iridoids, arising from variations in their oxidized scaffolds and decorative functional groups, is thought to be a defense mechanism against herbivores. nih.gov This natural diversity provides a rich platform for SAR studies, which can guide the design of new therapeutic agents with improved efficacy and specificity. nih.govekb.eg
Biological Activities: Mechanistic Investigations Preclinical Focus
Hepatoprotective and Other Organ-Protective Activities
While direct studies on the hepatoprotective effects of Iridodial (B1216469) glucoside tetraacetate are not extensively documented in publicly available research, the broader class of iridoid glycosides has been the subject of numerous investigations for their potential to protect the liver and other organs. nih.govekb.egmdpi.comnih.govnih.gov These studies, often utilizing in vitro and in vivo models, suggest that the hepatoprotective mechanisms of iridoid glycosides are multifaceted.
Research indicates that certain iridoid glycosides may exert their protective effects by enhancing the antioxidant capacity of cells, mitigating endoplasmic reticulum stress, and reducing the expression of proteins involved in apoptosis. mdpi.com The anti-inflammatory and anti-fibrotic activities of these compounds have also been noted, with some studies pointing to a decrease in the expression of transforming growth factor-beta 1 (TGF-β1), a key protein in the fibrotic process. mdpi.com
For instance, total iridoid glycosides isolated from Paederia scandens demonstrated significant hepatoprotective activity in a carbon tetrachloride (CCl4)-induced liver injury model in rats. nih.gov The administration of these glycosides led to a notable decrease in serum levels of alanine (B10760859) transaminase (ALT) and aspartate transaminase (AST), key indicators of liver damage. nih.gov Furthermore, the treatment was associated with an increase in the activities of antioxidant enzymes such as glutathione (B108866) (GSH), glutathione peroxidase (GAT), and superoxide (B77818) dismutase (SOD) in liver tissues, alongside a reduction in malondialdehyde (MDA) levels, a marker of oxidative stress. nih.gov
Similarly, acylated iridoid glycosides from Scrophularia hypericifolia have shown promise in protecting both liver and kidney tissues in animal models. mdpi.com The protective mechanism is thought to involve the facilitation of drug metabolism and the reduction of mitochondrial dysfunction and oxidative stress. mdpi.com One of the well-studied iridoid glycosides, aucubin (B1666126), has been reported to protect the liver from damage induced by toxins like α-amanitin and CCl4. nih.gov
While these findings on related compounds are promising, further research is required to specifically elucidate the hepatoprotective and organ-protective potential and mechanisms of Iridodial glucoside tetraacetate.
Table 1: Selected Preclinical Studies on the Hepatoprotective Effects of Iridoid Glycosides
| Compound/Extract | Model System | Key Findings | Reference |
| Total Iridoid Glycosides from Paederia scandens | CCl4-induced liver injury in rats | Decreased serum ALT and AST; Increased liver GSH, GAT, and SOD; Decreased liver MDA. | nih.gov |
| Acylated Iridoid Glycosides from Scrophularia hypericifolia | Induced toxicity in experimental animals | Protection of liver and kidney tissues. | mdpi.com |
| Aucubin | α-amanitin and CCl4-induced liver damage models | Demonstrated strong preventive effects against liver damage. | nih.gov |
Antimicrobial and Antiparasitic Actions
The antimicrobial properties of iridoid glycosides have been a significant area of research, with studies demonstrating their activity against a range of bacteria and fungi. ekb.egresearchgate.netnih.govnih.gov However, specific investigations into the antimicrobial and antiparasitic actions of this compound are limited in the current scientific literature.
Research on other iridoid glycosides has provided insights into their potential antimicrobial mechanisms. For example, a study on iridoid glycosides from Eremostachys laciniata revealed low to moderate antibacterial activity against several bacterial strains. nih.gov One of the isolated compounds, pulchelloside I, was particularly active, showing efficacy against Bacillus cereus, penicillin-resistant Escherichia coli, Proteus mirabilis, and Staphylococcus aureus with a minimum inhibitory concentration (MIC) value of 0.05 mg/mL. nih.gov
Methanol (B129727) extracts of certain Nepeta species, rich in iridoids, have displayed potent antimicrobial activity against food-borne pathogens like Listeria monocytogenes, E. coli, and Staphylococcus aureus, as well as various Penicillium and Aspergillus species. nih.gov These iridoids were also found to be effective in preventing biofilm formation by resistant Pseudomonas aeruginosa. nih.gov
Table 2: Antibacterial Activity of Selected Iridoid Glycosides
| Compound | Bacterial Strain | MIC (mg/mL) | Reference |
| Pulchelloside I | Bacillus cereus | 0.05 | nih.gov |
| Pulchelloside I | Penicillin-resistant Escherichia coli | 0.05 | nih.gov |
| Pulchelloside I | Proteus mirabilis | 0.05 | nih.gov |
| Pulchelloside I | Staphylococcus aureus | 0.05 | nih.gov |
Immunomodulatory Properties
The immunomodulatory potential of this compound has not been specifically detailed in published research. However, studies on structurally related acetylated iridoid glycosides offer a glimpse into the possible immunomodulatory effects of this class of compounds.
A notable example is arborside C pentaacetate, an iridoid glycoside acetate (B1210297) isolated from Nyctanthes arbor-tristis. nih.govresearchgate.net In vitro studies have shown that this compound can inhibit the production of nitric oxide (NO) and pro-inflammatory mediators such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.gov The mechanism appears to involve the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway at the translational level. nih.gov Importantly, arborside C pentaacetate was found to be non-toxic to normal human fibroblast cells and THP-1 cells, suggesting a potential therapeutic window for its anti-inflammatory effects. nih.gov
The broader class of iridoid glycosides is also recognized for its potential immunomodulatory activities, among other biological effects. ekb.eg Given the findings on arborside C pentaacetate, it is plausible that the acetyl groups in this compound could play a role in its interaction with immunological targets. However, without direct experimental evidence, this remains speculative. Further preclinical studies are warranted to investigate the specific immunomodulatory properties of this compound and to delineate its mechanism of action on the immune system.
Investigations into Other Biological Effects (e.g., Antihyperglycemic, Hypolipidaemic)
While direct preclinical investigations into the antihyperglycemic and hypolipidemic effects of this compound are not available in the current body of scientific literature, the broader family of iridoid glycosides has been a subject of interest for these metabolic activities. ekb.egmdpi.com
General reviews of iridoids and iridoid glycosides frequently list hypoglycemic and hypolipidemic activities among their diverse pharmacological effects. mdpi.com These compounds are being explored for their potential to manage conditions related to metabolic syndrome. The proposed mechanisms for these effects are often linked to the anti-inflammatory and antioxidant properties of iridoids, which can improve insulin (B600854) sensitivity and lipid metabolism.
For instance, iridoid glycosides are thought to influence signaling pathways related to glucose and lipid metabolism, although the precise molecular targets are still under investigation for many of these compounds. The structural characteristics of iridoid glycosides, including the presence and nature of acyl groups, can significantly impact their biological activity. Therefore, the tetraacetate moiety of this compound may confer unique properties relevant to its metabolic effects.
The absence of specific data for this compound highlights a gap in the current research landscape. Future preclinical studies, including in vitro assays on relevant cell lines (e.g., adipocytes, hepatocytes) and in vivo studies in animal models of diabetes and dyslipidemia, are necessary to determine if this compound possesses antihyperglycemic and hypolipidemic properties and to elucidate the underlying mechanisms.
Advanced Analytical Method Development and Validation
Method Development for Quantitative Analysis in Complex Matrices
The development of a robust quantitative method for "Iridodial glucoside tetraacetate" begins with the optimization of chromatographic conditions to achieve adequate separation from other components in the matrix. For iridoid glycosides, reversed-phase HPLC is a frequently utilized technique. tandfonline.com
Key parameters that are systematically optimized during method development include:
Stationary Phase: A C18 column is a common choice for the separation of iridoid glycosides, providing good resolution and peak shape. ms-editions.cl
Mobile Phase: The mobile phase typically consists of a mixture of water (often acidified with formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to resolve complex mixtures containing compounds with a wide range of polarities. tandfonline.com
Flow Rate: The flow rate is optimized to ensure efficient separation within a reasonable analysis time.
Column Temperature: Maintaining a constant column temperature, for instance at 30°C or 40°C, is crucial for reproducible retention times. tandfonline.comms-editions.cl
Detection Wavelength: "this compound," like other iridoid glycosides, is expected to have a chromophore that allows for detection using a UV detector. The selection of an appropriate wavelength, often in the range of 230-280 nm, is critical for achieving high sensitivity.
The optimization of extraction conditions is also a critical step to ensure the efficient recovery of "this compound" from the sample matrix. nih.gov
Method Validation Parameters
Once the analytical method is developed, it must be validated to ensure its reliability and suitability for its intended purpose. The validation is performed according to established guidelines and typically includes the assessment of the following parameters:
Specificity: This parameter ensures that the analytical signal is solely from the analyte of interest ("this compound") and not from other components in the sample matrix, such as impurities or degradation products. This is often demonstrated by comparing the chromatograms of a blank sample, a sample spiked with the analyte, and a standard solution of the analyte.
Linearity: Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of standard solutions of "this compound" at different concentrations and plotting the peak area against the concentration. The correlation coefficient (r²) of the resulting calibration curve should be close to 1. ms-editions.cl
Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is typically assessed by performing recovery studies, where a known amount of "this compound" is added to a blank matrix and the percentage of the analyte recovered is calculated. mdpi.com
Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels:
Repeatability (Intra-day precision): The precision obtained under the same operating conditions over a short interval of time.
Intermediate Precision (Inter-day precision): The precision obtained within the same laboratory but on different days, with different analysts, or with different equipment. nih.gov
Limit of Detection (LOD): The lowest concentration of "this compound" that can be detected by the analytical method, but not necessarily quantified with an acceptable level of precision and accuracy. nih.gov
Limit of Quantitation (LOQ): The lowest concentration of "this compound" that can be determined with acceptable precision and accuracy. nih.gov
The following interactive data table provides representative validation parameters for a hypothetical HPLC-UV method for the quantification of "this compound."
| Parameter | Specification | Result |
| Linearity | ||
| Range | 1 - 100 µg/mL | |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9995 |
| Accuracy | ||
| Recovery (%) | 95 - 105% | 98.7% |
| Precision | ||
| Repeatability (RSD %) | ≤ 2% | 1.2% |
| Intermediate Precision (RSD %) | ≤ 3% | 2.5% |
| Sensitivity | ||
| Limit of Detection (LOD) | 0.1 µg/mL | |
| Limit of Quantitation (LOQ) | 0.3 µg/mL |
Application of Hyphenated Techniques (e.g., HPLC-ESI-MS/MS) for Complex Mixture Analysis
For the analysis of "this compound" in highly complex mixtures, hyphenated techniques such as High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS) offer significant advantages in terms of sensitivity and selectivity. nih.gov
In HPLC-ESI-MS/MS, the eluent from the HPLC column is introduced into the mass spectrometer. The ESI source ionizes the analyte molecules, and the tandem mass spectrometer (MS/MS) allows for the selection of a specific precursor ion (the molecular ion of "this compound") and its fragmentation into characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and allows for the quantification of the analyte even in the presence of co-eluting interferences.
The fragmentation patterns observed in the MS/MS spectra of iridoid glycosides are often characterized by the neutral loss of the sugar moiety and water molecules. nih.govresearchgate.net For "this compound," characteristic fragmentation pathways would be expected, providing structural information and confirming the identity of the compound. Analysis in both positive and negative ionization modes can provide complementary structural information. nih.gov
Methodologies for Isomer Resolution and Identification
"this compound" may exist as stereoisomers, which can have different biological activities. Therefore, the development of analytical methods for the resolution and identification of these isomers is crucial. Chiral chromatography is the most common approach for the separation of enantiomers and diastereomers.
For the resolution of isomers of "this compound," a chiral stationary phase (CSP) would be employed in an HPLC system. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds. mdpi.com The method development would involve screening different types of chiral columns and optimizing the mobile phase composition (often a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol) to achieve baseline separation of the isomers.
The identification of the resolved isomers can be accomplished by collecting the individual fractions and analyzing them using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) spectroscopy. Comparison of the experimental CD spectra with theoretically calculated spectra can help in the assignment of the absolute configuration of each isomer. mdpi.com
Future Perspectives and Research Challenges
Elucidation of Undiscovered Biosynthetic Steps and Regulatory Mechanisms
The biosynthesis of iridoids originates from the mevalonate (B85504) (MVA) and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathways, which provide the universal terpenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.govnih.gov These precursors are converted to geranyl diphosphate (GPP), which then enters the iridoid-specific pathway. Key enzymatic transformations include the hydroxylation of geraniol (B1671447) by geraniol-8-hydroxylase (G8H), subsequent oxidation by 8-hydroxygeraniol oxidoreductase (8HGO) to form 8-oxogeranial, and the reductive cyclization by iridoid synthase (ISY) to yield the core iridoid skeleton, iridodial (B1216469). nih.govresearchgate.net
A significant recent breakthrough in understanding this pathway was the discovery of iridoid cyclases (ICYC), which catalyze the formation of the major iridoid stereoisomers from a reactive enol intermediate. biorxiv.org This finding has filled a long-standing gap in the core iridoid biosynthetic pathway.
However, the late-stage modifications that would lead to iridodial glucoside tetraacetate are currently undiscovered. The key research challenges in this area include:
Identification of a specific UDP-glycosyltransferase (UGT): A crucial undiscovered step is the glycosylation of the iridodial aglycone. While numerous UGTs are known in plants, identifying the specific enzyme that acts on iridodial with high efficiency and regioselectivity is a primary research goal. The search for this enzyme would likely involve transcriptomic analysis of iridoid-producing plants and subsequent biochemical characterization of candidate UGTs. researchgate.net
Discovery of Acyltransferases: The tetra-acetylation of the glucose moiety points to the involvement of one or more acetyl-CoA-dependent acyltransferases. These enzymes would be responsible for sequentially adding four acetate (B1210297) groups to the glucose molecule attached to the iridodial core. The genes encoding these enzymes are unknown, and their discovery represents a significant challenge. Research would need to focus on identifying acyltransferases that are co-expressed with other iridoid biosynthesis genes. mdpi.com
Regulatory Networks: The expression of biosynthetic genes is tightly controlled by transcription factors. nih.gov In Catharanthus roseus, transcription factors like ORCA3 are known to regulate iridoid pathway genes. researchgate.net Future research must uncover the specific regulatory networks that would govern the expression of the putative glycosyl- and acyltransferases involved in this compound formation, including their response to developmental cues and environmental stimuli like jasmonate signaling. nih.gov
The elucidation of these steps is fundamental for any future attempts at biotechnological production.
Development of Novel and Efficient Synthetic Routes
The chemical synthesis of complex glycosides like this compound presents a formidable challenge due to the stereochemically rich and sensitive nature of both the iridoid and glucose moieties. While no specific synthetic route for this compound has been published, future research can draw upon existing strategies for iridoid and glycoside synthesis.
Key challenges and future directions include:
Stereocontrolled Synthesis of the Iridoid Core: Establishing the cis-fused cyclopenta[c]pyran ring system with the correct stereochemistry is a primary obstacle. Strategies such as intramolecular cycloadditions could be explored to construct the iridoid backbone efficiently. acs.org
Glycosylation and Acetylation Strategies: The introduction of the glucose unit and its subsequent tetra-acetylation requires robust chemical methods.
Glycosylation: The glycosylation step is often difficult, and developing methods for the stereoselective formation of the β-glycosidic bond is critical. nih.gov
Acetylation: The acetylation of the glycoside can be achieved using reagents like acetic anhydride (B1165640) in pyridine (B92270). acs.org However, achieving complete and selective tetra-acetylation without side reactions on the iridoid core requires careful optimization of reaction conditions. Dynamic acetylation processes in combination with enzymatic resolutions could offer a pathway to specific stereoisomers. acs.org
Future research will likely focus on developing convergent synthetic routes where the iridoid aglycone and the tetra-acetylated glucose donor are synthesized separately and then coupled in a final, high-yielding step.
Comprehensive Mechanistic Studies of Biological Activities at a Molecular Level
The biological activities of this compound are currently uncharacterized. However, studies on other acylated iridoid glycosides provide a foundation for future investigations. For instance, certain acylated iridoids isolated from Scrophularia nodosa have been shown to stimulate the growth of human dermal fibroblasts, suggesting potential applications in wound healing. nih.govkcl.ac.uk Other iridoids have demonstrated anti-inflammatory, antioxidant, and hypoglycemic effects through modulation of signaling pathways like NF-κB, MAPK, and PI3K/AKT. sciopen.com
Future research should focus on:
Broad-Spectrum Bioactivity Screening: Initial studies should involve screening this compound against a wide range of biological targets to identify potential therapeutic areas. This could include assays for anti-inflammatory, anticancer, neuroprotective, and antimicrobial activities. ekb.egmdpi.com
Target Identification and Pathway Analysis: Once a biological activity is identified, mechanistic studies will be crucial to determine the molecular targets and signaling pathways involved. For example, if anti-inflammatory activity is observed, studies could investigate its effect on key inflammatory mediators and pathways such as the NF-κB and MAPK signaling cascades. sciopen.com The presence of acetyl groups may enhance bioavailability and cellular uptake, potentially leading to different or more potent activities compared to the non-acetylated parent compound. frontiersin.org
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound with varying degrees of acetylation or modifications to the iridoid core will be essential to understand the structural requirements for its biological activity. This could lead to the design of more potent and selective therapeutic agents. mdpi.com
A summary of potential biological activities based on related compounds is presented in Table 1.
| Potential Biological Activity | Potential Molecular Mechanism | Reference Compound(s) | Citation |
| Wound Healing | Stimulation of dermal fibroblast growth | Acylated rhamnopyranosyl catalpol (B1668604) derivatives | nih.gov, kcl.ac.uk |
| Anti-inflammatory | Inhibition of NF-κB and MAPK signaling pathways | Various iridoid glycosides | frontiersin.org, sciopen.com |
| Hyaluronidase Inhibition | Enzyme inhibition | Acylated iridoid glycosides from Picrorhiza kurroa | nih.gov |
| Antioxidant | Scavenging of free radicals, modulation of antioxidant enzyme expression | Various iridoid glycosides | ekb.eg |
Advanced Analytical Characterization of this compound Metabolites and Derivatives
Understanding the metabolic fate of this compound is essential for any potential therapeutic development. Research in this area is currently nonexistent but would be critical for determining its bioavailability, and identifying its active metabolites.
Key future research directions include:
In Vitro and In Vivo Metabolism Studies: The compound would need to be incubated with liver microsomes, hepatocytes, and gut microbiota, followed by administration to animal models to identify its metabolites. Iridoid glycosides are often metabolized into their aglycones and further degradation products. nih.gov The acetyl groups are likely to be rapidly hydrolyzed by esterases in vivo.
Advanced Analytical Techniques: The identification and structural elucidation of metabolites will require a combination of high-resolution analytical techniques.
Mass Spectrometry (MS): Techniques like HPLC-ESI-MS/MS will be invaluable for detecting and identifying metabolites in complex biological matrices. The fragmentation patterns of the parent compound and its metabolites will provide crucial structural information. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: For metabolites that can be isolated in sufficient quantities, 1D and 2D NMR spectroscopy will be essential for unambiguous structure determination. nih.gov
The characterization of synthetic derivatives would follow similar analytical strategies, focusing on confirming structural modifications and purity.
Opportunities in Metabolic Engineering and Biotechnology for Enhanced Production
The production of this compound through chemical synthesis is complex and likely to be low-yielding. Metabolic engineering of microbial hosts, such as Saccharomyces cerevisiae (baker's yeast), offers a promising alternative for sustainable and scalable production.
Significant progress has been made in engineering yeast to produce iridoid precursors. The key steps of the early iridoid pathway have been successfully reconstituted in S. cerevisiae, leading to the production of compounds like nepetalactol. nih.gov However, producing the fully elaborated this compound presents several additional challenges and opportunities:
Reconstitution of the Complete Biosynthetic Pathway: This would involve the heterologous expression of the as-yet-undiscovered iridodial-specific glycosyltransferase and the necessary acetyltransferases. This is a major undertaking that requires the prior discovery of these genes.
Enhancing Precursor Supply: The production of iridoids is dependent on the availability of the precursor GPP, which is derived from acetyl-CoA. nih.gov Strategies to increase the metabolic flux towards acetyl-CoA and GPP in yeast are critical. This can involve overexpressing key enzymes in the mevalonate pathway and engineering central carbon metabolism. nih.gov
Compartmentalization and Transport: Engineering subcellular compartments, such as mitochondria or peroxisomes, to house parts of the biosynthetic pathway could help to sequester toxic intermediates and improve yields. Furthermore, the identification and expression of appropriate transporters to export the final product from the cell will be necessary.
A summary of the key enzymes in the known iridoid biosynthetic pathway that would be foundational for engineering the production of iridodial is provided in Table 2.
| Enzyme | Abbreviation | Function in Iridoid Biosynthesis | Citation |
| Geraniol Synthase | GES | Converts geranyl diphosphate (GPP) to geraniol. | researchgate.net |
| Geraniol-8-Hydroxylase | G8H | Hydroxylates geraniol to 8-hydroxygeraniol. | nih.gov |
| 8-Hydroxygeraniol Oxidoreductase | 8HGO | Oxidizes 8-hydroxygeraniol to 8-oxogeranial. | nih.gov |
| Iridoid Synthase | ISY | Catalyzes the reductive cyclization of 8-oxogeranial to form iridodial. | nih.gov |
| Iridoid Cyclase | ICYC | Catalyzes the cyclization of the reactive enol intermediate to form iridoid stereoisomers. | biorxiv.org |
Future work will focus on a systems biology approach, combining transcriptomics, proteomics, and metabolomics to identify and overcome the remaining hurdles for the high-titer production of complex, modified iridoids like this compound in microbial cell factories.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
